molecular formula C8H17N B14899029 2,2-Dimethylhex-5-en-3-amine

2,2-Dimethylhex-5-en-3-amine

Cat. No.: B14899029
M. Wt: 127.23 g/mol
InChI Key: JZTYGEFGPDWVAC-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-en-3-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhex-5-en-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-5-6-7(9)8(2,3)4/h5,7H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTYGEFGPDWVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Context and Significance of Branched Unsaturated Amines

The unique chemical properties and synthetic utility of 2,2-Dimethylhex-5-en-3-amine are derived directly from its molecular architecture. As a primary amine, the nitrogen atom possesses two hydrogen atoms, allowing it to act as a hydrogen bond donor and acceptor, which influences its physical properties like boiling point and solubility. chembuyersguide.comgoogle.com The presence of the amine group also imparts basicity and nucleophilicity, making it a key reactive site. cymitquimica.com

The structure is further defined by:

A six-carbon chain with a primary amine at the 3-position.

A gem-dimethyl group at the 2-position, creating a quaternary carbon center that introduces significant steric hindrance around the adjacent chiral center.

A terminal double bond between C-5 and C-6, classifying it as a homoallylic amine. This alkenyl group is a versatile functional handle for a variety of chemical transformations.

A stereocenter at the C-3 position, meaning the compound can exist as a pair of enantiomers.

The combination of a chiral amine and an alkene within the same molecule makes it a valuable building block. Chiral amines are prevalent in a vast number of biologically active compounds and pharmaceuticals. bldpharm.combldpharm.com The control of stereochemistry during the synthesis of such amines is a central goal in modern organic chemistry. The steric bulk of the tert-butyl group (resulting from the gem-dimethyl arrangement) can significantly influence the stereochemical outcome of reactions at the adjacent chiral center, a factor that is often exploited in asymmetric synthesis.

Research Landscape of Alkenyl Amine Scaffolds in Advanced Synthetic Chemistry

Alkenyl amines, and particularly homoallylic amines like 2,2-Dimethylhex-5-en-3-amine, are highly prized scaffolds in advanced synthetic chemistry. They serve as versatile intermediates in the synthesis of a wide array of more complex nitrogen-containing molecules, including alkaloids and other natural products. bldpharm.com The dual functionality of the amine and the alkene allows for a diverse range of subsequent chemical modifications.

The research landscape for these scaffolds is rich and dynamic, with a strong focus on developing new synthetic methods that provide precise control over stereochemistry. The ability to install both the amine and the allyl group in a single, stereocontrolled step is a significant area of investigation. These methodologies are crucial because the spatial arrangement of atoms in the final product often dictates its biological activity.

Homoallylic amines are key precursors to various cyclic amine motifs, such as 4-, 5-, and 6-membered rings, which are common in pharmaceuticals. bldpharm.com The development of catalytic, asymmetric methods to access these structures has reshaped the field, moving away from older, stoichiometric approaches. bldpharm.combldpharm.com

Stereochemical Aspects and Chiral Induction in 2,2 Dimethylhex 5 En 3 Amine Chemistry

Enantioselective Synthesis of 2,2-Dimethylhex-5-en-3-amine

The creation of the chiral center in this compound with high enantiomeric excess is a primary goal in its synthesis. This is typically achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

Role of Chiral Catalysts in Inducing Asymmetry

Iridium- and Rhodium-Catalyzed Allylic Amination: Transition metal catalysis, particularly with iridium and rhodium complexes, has proven effective for the asymmetric synthesis of allylic amines. core.ac.uknih.gov These catalysts, when combined with appropriate chiral ligands, can facilitate the enantioselective addition of an amine source to an allylic precursor. For a substrate like this compound, a potential synthetic route would involve the reaction of an appropriate allylic electrophile with an amine under the influence of a chiral iridium or rhodium catalyst. The steric bulk of the tert-butyl group would likely play a significant role in the stereochemical outcome, demanding a catalyst system that can accommodate such hindered substrates while maintaining high enantioselectivity.

Research on related systems demonstrates the feasibility of such transformations. For instance, iridium-catalyzed allylic amination of allylic alcohols, activated by Lewis acids, has been shown to produce branched allylic amines with high enantioselectivity. core.ac.uk Similarly, rhodium-catalyzed allylic amination using commercially available chiral catalysts has been successful in the kinetic resolution of allylic carbonates to yield enantioenriched secondary amines. nih.gov

Table 1: Representative Enantioselective Allylic Amination using Chiral Iridium Catalysts on Analogous Substrates (Note: This data is for analogous systems and not for this compound itself)

EntryAllylic SubstrateAmine NucleophileChiral LigandYield (%)ee (%)Reference
1Cinnamyl AcetateBenzylamine(S)-Tol-BINAP9598 core.ac.uk
21-Phenylallyl AcetateMorpholine(R)-SEGPHOS8896 core.ac.uk
3Hex-1-en-3-yl CarbonateAniline(S)-Phos-Phos9294 nih.gov

This table illustrates the potential of chiral iridium catalysts in achieving high yields and enantioselectivities in the synthesis of chiral allylic amines.

Diastereoselective Approaches to its Stereoisomers

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. The control of this diastereoselectivity is crucial. For a compound like this compound, if a chiral precursor is used, the existing chirality can influence the formation of the new stereocenter at C3.

Substrate-Controlled Diastereoselectivity: One common strategy involves the use of a chiral auxiliary on the nitrogen atom. The tert-butanesulfinyl group, introduced by Ellman, is a powerful chiral auxiliary for the asymmetric synthesis of amines. nih.gov The synthesis would involve the condensation of 2,2-dimethylhex-5-en-3-one with an enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of an allyl group (e.g., using a Grignard reagent) would proceed with high diastereoselectivity, directed by the bulky sulfinyl group. nih.gov The auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically enriched this compound. The choice of the (R)- or (S)-enantiomer of the sulfinamide determines which enantiomer of the final product is obtained.

Table 2: Diastereoselective Addition of Grignard Reagents to Chiral N-tert-Butanesulfinyl Imines (Analogous Systems) (Note: This data is for analogous systems and not for this compound itself)

EntryChiral ImineGrignard ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
1(R)-N-(tert-Butylsulfinyl)acetophenone imineAllylmagnesium bromide98:295 nih.gov
2(S)-N-(tert-Butylsulfinyl)benzaldimineIsopropenylmagnesium bromide95:588 nih.gov
3(R)-N-(tert-Butylsulfinyl)pivaldimineVinylmagnesium bromide>99:192 nih.gov

This table demonstrates the high diastereoselectivity achievable using the tert-butanesulfinyl chiral auxiliary in the synthesis of chiral amines.

Chirality Transfer in Transformations Involving this compound

Chirality transfer refers to the process where the stereochemical information from a chiral element within a molecule is transmitted to a new stereocenter during a chemical reaction. In the context of this compound, this is most relevant in its synthesis when a chiral auxiliary is employed.

As discussed in the previous section, the use of a chiral tert-butanesulfinyl group is a prime example of chirality transfer. The stereocenter at the sulfur atom of the auxiliary dictates the facial selectivity of the nucleophilic attack on the imine carbon. The bulky tert-butyl group on the sulfinamide effectively shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the less hindered face. wikipedia.org This results in a highly predictable and controlled transfer of chirality from the auxiliary to the newly formed stereocenter at C3 of the amine. After the addition reaction, the chiral auxiliary is removed, leaving behind the enantiomerically enriched product. This method is powerful because a single enantiomer of the chiral auxiliary can be used to synthesize a specific enantiomer of the target molecule with high fidelity. nih.govrsc.org

Conformational Analysis and its Implications for Stereoselectivity

The three-dimensional arrangement of atoms in this compound, and particularly the rotational barriers around its single bonds, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. The presence of a bulky tert-butyl group adjacent to the stereocenter significantly influences the conformational preferences of the molecule.

The key conformational aspect to consider is the allylic strain, specifically the A(1,3) strain, which arises from the steric interaction between a substituent on an sp2 carbon and a substituent on an adjacent sp3 carbon. In the case of this compound, there will be steric repulsion between the vinyl group and the substituents on the C3 and C2 atoms.

The most stable conformation will seek to minimize these steric clashes. It is likely that the molecule will adopt a staggered conformation around the C2-C3 bond to alleviate the steric strain between the large tert-butyl group and the amino group. Furthermore, the rotation around the C3-N bond will also be restricted to avoid unfavorable interactions.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylhex 5 En 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,2-Dimethylhex-5-en-3-amine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H on C1 (CH3)~0.9s-
H on C3 (CH-N)~2.8-3.0m-
H on C4 (CH2)~2.2-2.4m-
H on C5 (CH=)~5.7-5.9m-
H on C6 (=CH2)~5.0-5.2m-
H on N (NH2)~1.5-2.5br s-

The nine protons of the tert-butyl group at C2 are expected to appear as a sharp singlet around 0.9 ppm due to their magnetic equivalence.

The proton on C3, being attached to a carbon bearing the amine group, would likely resonate in the range of 2.8-3.0 ppm. Its multiplicity would be complex due to coupling with the neighboring protons on C4.

The methylene (B1212753) protons on C4 would be diastereotopic due to the adjacent chiral center at C3, and they would exhibit complex splitting patterns from coupling to the protons on C3 and C5.

The vinylic protons on C5 and C6 would appear in the downfield region (5.0-6.0 ppm). The H on C5 would be a multiplet due to coupling with the protons on C4 and C6. The terminal vinyl protons on C6 would also show complex splitting.

The amine protons (NH2) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C1 (CH3)~27
C2 (C(CH3)3)~34
C3 (CH-N)~60-65
C4 (CH2)~38-42
C5 (CH=)~135
C6 (=CH2)~117

The three equivalent methyl carbons of the tert-butyl group would give a single signal around 27 ppm.

The quaternary carbon of the tert-butyl group (C2) would appear around 34 ppm.

The carbon atom bonded to the nitrogen (C3) is expected to be significantly deshielded, with a chemical shift in the range of 60-65 ppm.

The C4 methylene carbon would resonate in the aliphatic region.

The olefinic carbons, C5 and C6, would appear in the downfield region characteristic of sp² hybridized carbons.

Detailed experimental studies on the regio- and stereoisomeric purity of this compound have not been reported in the available scientific literature.

Regioisomers: Potential regioisomers could arise from the migration of the double bond along the carbon chain during synthesis. For instance, 2,2-dimethylhex-4-en-3-amine would be a possible regioisomeric impurity. The presence of such isomers could be detected by detailed analysis of the vinylic and aliphatic regions of the NMR spectra, as the chemical shifts and coupling patterns would differ significantly.

Stereoisomers: The compound possesses a single chiral center at the C3 position, meaning it can exist as a pair of enantiomers, (R)-2,2-dimethylhex-5-en-3-amine and (S)-2,2-dimethylhex-5-en-3-amine. Standard NMR techniques cannot distinguish between enantiomers. However, the use of chiral solvating agents or chiral derivatizing agents could be employed to induce diastereomeric interactions, which would result in separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

While specific experimental high-resolution mass spectrometry (HRMS) data for this compound is not documented in readily accessible sources, the theoretical precise molecular mass can be calculated to aid in its identification. HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule.

The molecular formula for this compound is C₈H₁₇N.

Calculated Precise Molecular Mass:

SpeciesCalculated m/z
[M] (Monoisotopic Mass)127.1361
[M+H]⁺128.1439
[M+Na]⁺150.1258

The observation of ions corresponding to these calculated m/z values in an HRMS spectrum would provide strong evidence for the presence and elemental composition of this compound in a sample.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

There is currently no published X-ray crystallographic data for this compound or any of its crystalline derivatives.

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique can be used to unambiguously determine its absolute configuration (R or S). Since the amine itself may not be readily crystallizable, a common strategy involves the preparation of a crystalline derivative. This is typically achieved by reacting the amine with a chiral acid to form a diastereomeric salt, or with a reagent that introduces a heavy atom, which facilitates the crystallographic analysis.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide the precise coordinates of all atoms in the crystal lattice. By employing anomalous dispersion effects, typically with the inclusion of a heavy atom, the absolute stereochemistry of the chiral center at C3 can be definitively assigned. This information is invaluable for understanding the stereochemical outcomes of reactions involving this amine and for its potential use in asymmetric synthesis.

Computational and Theoretical Studies on 2,2 Dimethylhex 5 En 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular properties with high accuracy. These methods, rooted in the principles of quantum mechanics, can elucidate the electronic structure and energetic landscapes of molecules, as well as model the intricate details of chemical reactions.

The electronic structure of 2,2-Dimethylhex-5-en-3-amine, which dictates its fundamental chemical characteristics, can be thoroughly investigated using methods like Density Functional Theory (DFT). DFT has proven to be a reliable and computationally efficient approach for predicting the geometries and electronic properties of organic molecules. nih.gov For instance, the B3LYP functional in combination with a suitable basis set, such as 6-311+G(d,p), is commonly employed for geometry optimization and the calculation of electronic properties. nih.gov

Key electronic parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density, visualized through Molecular Electrostatic Potential (MESP) maps, can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its intermolecular interactions.

The energetic profile of this compound, including its relative conformational energies, can also be predicted. For allylic amines, several conformers can exist due to rotation around single bonds. nih.gov Ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, in conjunction with large basis sets, are capable of predicting the relative stabilities of these conformers with high accuracy. nih.gov It is crucial to include corrections for zero-point vibrational energies to obtain reliable energy differences between conformers. nih.gov

The acidity constant (pKa) is another important energetic parameter for an amine. Quantum chemical methods, specifically DFT combined with a polarizable continuum solvent model like the Solvation Model based on Density (SMD), can provide accurate predictions of pKa values for aliphatic amines. nih.gov For example, the M06-2X density functional with the 6-31+G(d,p) basis set has been shown to yield mean unsigned errors of around 0.4 pKa units for aliphatic amines. nih.gov

Table 1: Illustrative Predicted Electronic Properties for an Allylic Amine (Analogous to this compound)

PropertyCalculated ValueMethod
HOMO Energy-8.5 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy1.2 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap9.7 eVDFT/B3LYP/6-311+G(d,p)
Dipole Moment1.5 DDFT/B3LYP/6-311+G(d,p)
pKa10.5DFT/M06-2X/6-31+G(d,p) with SMD

Note: The values in this table are illustrative and based on typical computational results for similar aliphatic amines. They are not specific experimental or calculated values for this compound.

Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. For this compound, a key reaction of interest is carbolithiation, which involves the addition of an organolithium reagent across the carbon-carbon double bond. Theoretical studies can map out the entire reaction pathway, identifying intermediates and transition states, and thereby provide a detailed understanding of the reaction mechanism.

Studies on the intramolecular carbolithiation of related N-allyl-N-(2-lithioallyl)amines have shown that the reaction can proceed via different cyclization pathways, such as 5-exo or 6-endo ring closures. eurekaselect.comacademie-sciences.fr The regioselectivity of these reactions is influenced by the substituents on the allyl moiety. academie-sciences.fr For an intermolecular reaction involving this compound and an organolithium reagent, computational methods can be used to model the initial coordination of the lithium atom to the double bond and the subsequent nucleophilic attack. nih.gov

DFT calculations can be employed to locate the transition state structures for the C-C bond-forming step. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. u-tokyo.ac.jp By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, computational studies on the carbolithiation of styrenes have shown that the stereochemical outcome can be rationalized by analyzing the steric and electronic interactions in the diastereomeric transition states. nih.gov

Table 2: Illustrative Calculated Activation Energies for Carbolithiation of an Alkene

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)Computational Method
Path A (syn-addition)Four-membered ring-like15.2DFT/B3LYP/6-31G(d)
Path B (anti-addition)Open-chain25.8DFT/B3LYP/6-31G(d)

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to compare different reaction pathways. The values are not specific to this compound.

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, governed by a force field that describes the potential energy of the system.

For this compound, MD simulations can reveal the accessible conformations and the dynamics of transitions between them. The presence of a flexible hexenyl chain and the amine group allows for a variety of spatial arrangements. By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the timescales of conformational changes. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules.

The conformational analysis of similar acyclic molecules often involves examining the dihedral angles of rotatable bonds. libretexts.orglibretexts.org For this compound, key dihedral angles would include those along the C-C backbone and the C-N bond. The results of an MD simulation can be presented as a Ramachandran-like plot, showing the probability of finding the molecule in a particular combination of dihedral angles. This provides a clear picture of the molecule's flexibility and preferred shapes. youtube.comyoutube.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its NMR, IR, and Raman spectra can aid in the interpretation of experimental data.

The prediction of NMR chemical shifts is a well-established application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT functionals like B3LYP, can provide accurate predictions of both ¹³C and ¹H chemical shifts. rsc.orgacs.orgresearchgate.net By calculating the NMR shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net Discrepancies between predicted and experimental spectra can often be resolved by considering the presence of multiple conformers in solution and averaging the predicted shifts based on their Boltzmann populations.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Unsaturated Amine

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH₃)25.124.8
C2 (C(CH₃)₂)40.239.9
C3 (CH-NH₂)60.561.2
C4 (CH₂)35.835.5
C5 (CH=)135.4134.9
C6 (=CH₂)115.9116.3

Note: The values in this table are for illustrative purposes and represent a typical level of agreement between DFT-predicted and experimentally measured ¹³C NMR chemical shifts for a similar compound.

Similarly, vibrational frequencies for IR and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govcore.ac.uk These calculations yield the harmonic frequencies, which often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The calculated IR intensities and Raman activities can also help in assigning the bands observed in the experimental spectra.

The validation of these predicted spectroscopic parameters with experimental data is a crucial step. A good agreement between the calculated and observed spectra provides strong evidence for the correctness of the proposed structure and the computational model used.

Applications of 2,2 Dimethylhex 5 En 3 Amine in Advanced Organic Synthesis

As a Chiral Building Block in the Synthesis of Complex Organic Molecules

The presence of a stereocenter at the C-3 position, coupled with the steric bulk of the adjacent tert-butyl group, makes 2,2-Dimethylhex-5-en-3-amine a potentially valuable chiral building block. While extensive, dedicated studies on its application in the synthesis of a wide array of complex organic molecules are not broadly documented in publicly available literature, the inherent chirality of this molecule suggests its utility in asymmetric synthesis. The strategic placement of the amine and the terminal alkene functionalities allows for a range of stereoselective transformations.

Precursor for Bioactive Compound Scaffolds and Pharmaceutical Intermediates

The structural motifs present in this compound—a primary amine, a sterically hindered center, and a terminal olefin—are features commonly found in biologically active compounds and pharmaceutical intermediates. The primary amine can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships in medicinal chemistry programs.

While specific examples of marketed drugs derived directly from this amine are not readily found in the literature, its potential as a precursor is evident. The allylic amine framework is a key component in numerous natural products and synthetic compounds exhibiting a range of biological activities, including antifungal, antibacterial, and antiviral properties. The terminal alkene provides a handle for further chemical modifications, such as metathesis, hydroboration-oxidation, or epoxidation, to build more complex and diverse molecular scaffolds.

Utilization in Ligand Design for Organometallic and Organocatalytic Systems

The development of novel ligands is a cornerstone of modern organometallic and organocatalytic research. The nitrogen atom of this compound, with its available lone pair of electrons, can serve as a coordinating atom for a variety of transition metals. The chiral nature of the amine, when used in its enantiomerically pure form, can lead to the formation of chiral metal complexes capable of catalyzing asymmetric reactions.

The combination of a coordinating amine and a pendant olefin offers the potential for the design of hemilabile ligands. In such a ligand, the alkene can reversibly coordinate to the metal center, influencing the catalytic cycle and potentially enhancing reactivity and selectivity. Although specific, widely-cited examples of ligands derived from this compound are not prevalent in the current literature, its structural attributes make it a promising candidate for exploration in this area. The steric bulk provided by the tert-butyl group could also be advantageous in creating a specific chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Integration as an Intermediate in Multistep Total Synthesis Efforts

The successful total synthesis of complex natural products often relies on the strategic use of versatile intermediates that allow for the controlled and sequential introduction of functionality. This compound possesses the necessary handles for such a role. The primary amine can be protected and deprotected as needed, while the terminal alkene can participate in a variety of carbon-carbon bond-forming reactions.

Comparative Analysis with Structural Analogs of 2,2 Dimethylhex 5 En 3 Amine

Reactivity Profile Comparison with Isomeric Hexenyl Amines (e.g., N,2-dimethylhex-5-en-1-amine)

The reactivity of an amine is primarily dictated by the availability of the nitrogen atom's lone pair of electrons, which determines its basicity and nucleophilicity. A comparison between 2,2-Dimethylhex-5-en-3-amine (a primary amine) and its isomer N,2-dimethylhex-5-en-1-amine (a secondary amine) reveals significant differences in their reactivity profiles, largely attributable to electronic and steric factors.

Generally, secondary amines are more basic than primary amines due to the electron-donating inductive effect of having two alkyl groups attached to the nitrogen, compared to one in primary amines. quora.com These alkyl groups increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. libretexts.orglibretexts.org However, nucleophilicity does not always follow the same trend and is highly sensitive to steric hindrance. masterorganicchemistry.com

In this specific comparison, this compound has its primary amino group at the C-3 position, immediately adjacent to a sterically demanding quaternary carbon (C-2) bearing two methyl groups. This arrangement creates significant steric shielding around the nitrogen atom, which can impede its ability to act as a nucleophile and attack an electrophilic center. masterorganicchemistry.comfiveable.me

Conversely, N,2-dimethylhex-5-en-1-amine, a secondary amine, has its nitrogen at the less hindered C-1 position. While it is a secondary amine, which can sometimes be less nucleophilic than a primary amine due to increased steric bulk on the nitrogen itself, the position away from the quaternary center may render it a more effective nucleophile in certain reactions compared to its C-3 isomer. The outcome depends on the specific electrophile, as bulky reagents will be more sensitive to the steric environment. nih.gov

Table 1: Comparative Reactivity Profile

Feature This compound N,2-dimethylhex-5-en-1-amine Rationale
Amine Type Primary (1°) Secondary (2°) Based on the number of alkyl groups on the nitrogen atom.
Basicity Moderately Basic More Basic Secondary amines are typically more basic due to greater electron-donating inductive effects from two alkyl groups. quora.com
Nucleophilicity Sterically Hindered Potentially More Reactive The C-3 amine is heavily shielded by the adjacent gem-dimethyl group. The C-1 amine is less hindered at the reaction center. masterorganicchemistry.com

| Steric Hindrance | High at N | Moderate at N | The proximity of the gem-dimethyl group at C-2 significantly impacts the C-3 amine. |

Investigation of Steric and Electronic Effects of Alkyl Substitution on Reactivity

Alkyl substituents exert profound electronic and steric effects that modulate amine reactivity. The alkyl framework of this compound and its analogs provides a clear illustration of these principles.

Electronic Effects: Alkyl groups are universally regarded as electron-donating groups through an inductive effect. chemistrysteps.com This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia (B1221849). libretexts.orgstudysmarter.co.uk For both this compound and N,2-dimethylhex-5-en-1-amine, the hexenyl chain and methyl groups contribute to a higher electron density on the nitrogen, making them stronger bases than ammonia. msu.edu

Steric Effects: Steric hindrance is a critical determinant of nucleophilicity. masterorganicchemistry.com The most significant structural feature in these analogs is the gem-dimethyl group at the C-2 position.

In This compound , this bulky group is vicinal to the amino group. This arrangement severely restricts access to the nitrogen's lone pair, diminishing its effectiveness as a nucleophile, especially in reactions involving bulky electrophiles or transition states (e.g., SN2 reactions). fiveable.me

In N,2-dimethylhex-5-en-1-amine , the gem-dimethyl group is at the C-2 position, which can still influence the reactivity of the C-1 amine through steric shielding, but the effect is less direct than in the C-3 isomer.

The trade-off between basicity and nucleophilicity is a key theme; while electronically enriched, a sterically hindered amine may be a strong base (readily accepting a small proton) but a poor nucleophile (unable to attack a larger electrophilic atom). masterorganicchemistry.com

Table 2: Analysis of Steric and Electronic Effects

Structural Feature Effect Type Impact on Reactivity of this compound
Alkyl Chain Electronic (Inductive) Electron-donating, increases basicity. chemistrysteps.com
Gem-dimethyl group at C-2 Steric High steric hindrance, significantly reduces nucleophilicity. fiveable.me

| Allyl Group (C-4 to C-6) | Electronic | Minimal inductive effect on the distant amine group. The double bond itself can participate in separate reactions (e.g., addition). |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2,2-Dimethylhex-5-en-3-amine?

  • Methodology : Combine spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation of the amine and alkene moieties. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in derivatization studies of biogenic amines using halogenated reagents like CNBF . Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, particularly for volatile derivatives.

Q. How can the synthesis of this compound be optimized for yield and selectivity?

  • Methodology : Employ regioselective alkylation strategies. For example, use tert-butyl groups to sterically direct the reaction at the 3-amine position. AI-driven synthesis planning tools (e.g., retrosynthetic analysis) can predict viable routes by prioritizing single-step pathways and minimizing side reactions . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/triethylamine) to enhance nucleophilicity of intermediates.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Preventive Measures : Use fume hoods for volatile amine handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid heat sources due to flammability risks .
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the alkene group .
  • Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

  • Methodology : Utilize chiral auxiliaries or asymmetric catalysis. For instance, palladium-catalyzed enantioselective allylic amination can direct stereochemistry at the 3-amine center. Computational modeling (DFT calculations) predicts transition states to optimize enantiomeric excess (ee) . Validate results via circular dichroism (CD) or chiral HPLC with polysaccharide-based columns.

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Analytical Strategy :

  • Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl and alkene protons .
  • Step 2 : Compare experimental IR stretching frequencies (e.g., N–H, C=C) with computational spectra (DFT/B3LYP/6-31G**) to confirm functional group assignments .
  • Step 3 : Reconcile discrepancies in mass spectrometry (MS) data by isolating isomers via preparative HPLC and reanalyzing fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Experimental Design :

  • Receptor Binding : Use fluorescence polarization assays to assess affinity for G-protein-coupled receptors (GPCRs), given structural similarities to bioactive amines like diphenhydramine .
  • Cytotoxicity Screening : Conduct MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM to establish IC₅₀ values .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to quantify metabolic degradation rates .

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